6-bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
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Overview
Description
The compound “6-bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one” is a complex organic molecule. It contains several functional groups including a bromine atom, a chlorophenyl group, an oxadiazole ring, and a chromen-2-one structure .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a heterocyclic ring system. Unfortunately, specific structural details or crystallographic data for this exact compound are not available in the retrieved literature .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures are often involved in various chemical transformations. For example, organoboron compounds, which may be structurally similar, can undergo a wide range of transformations including oxidations, aminations, halogenations, and C–C bond formations .Scientific Research Applications
Antibacterial and Antifungal Properties
- A study by Mahesh et al. (2022) synthesized a series of compounds including 6-substituted-3-(5-bromo/chloromethyl)-1,2,4-oxadiazol-3-yl)-2H-chromen-2-ones, which were screened for antibacterial and antifungal activities using the disc diffusion method. These compounds showed potential as antibacterial and antifungal agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
Interaction and Structural Studies
- Baral et al. (2018) studied a compound with a similar structure, which demonstrated the significance of C—H⋯O and C—H⋯Cl hydrogen bonds and π–π stacking interactions. These interactions are crucial for understanding the molecular and crystal structure of such compounds (Baral, Nayak, Pal, & Mohapatra, 2018).
Anticancer Potential
- Ambati et al. (2017) synthesized derivatives of 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one, related to the compound . These derivatives displayed moderate cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer research (Ambati, Gudala, Sharma, Penta, Reddy, Bomma, Janapala, & Pola, 2017).
Synthesis and Reactivity
- Shchepin et al. (2006) explored the reactivity of similar compounds with zinc enolates, providing insights into the synthesis of novel derivatives and the understanding of their chemical properties (Shchepin, Korzun, Vakhrin, Silaichev, Ezhikova, & Kodess, 2006).
Antimicrobial Activity
- Baliyan (2018) researched on oxadiazoles with chromene moieties, similar to the compound , emphasizing their prominent antimicrobial properties. This study contributes to the understanding of the antimicrobial potential of such compounds (Baliyan, 2018).
Photonic and Electronic Device Applications
- Kumbar et al. (2018) synthesized coumarin-based organic dyes, including derivatives similar to the compound in focus. These dyes were evaluated for their photonic and electronic properties, indicating potential applications in photonic and electronic devices (Kumbar, Sannaikar, Shaikh, Kamble, Wari, Inamdar, Qiao, Revanna, Madegowda, Dasappa, & Kamble, 2018).
Future Directions
Properties
IUPAC Name |
6-bromo-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8BrClN2O3/c18-11-3-6-14-10(7-11)8-13(17(22)23-14)16-20-15(21-24-16)9-1-4-12(19)5-2-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAWLSSHXSTMLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8BrClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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